molecular formula C17H16BrNO2 B8747431 4-Benzyl-6-(4-bromophenyl)morpholin-3-one

4-Benzyl-6-(4-bromophenyl)morpholin-3-one

Cat. No.: B8747431
M. Wt: 346.2 g/mol
InChI Key: ICLQJPZRDXEYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-6-(4-bromophenyl)morpholin-3-one is a heterocyclic compound that features a morpholine ring substituted with a benzyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6-(4-bromophenyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate halogenated benzene derivative under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride.

    Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6-(4-bromophenyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Dehalogenated products or reduced morpholine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-Benzyl-6-(4-bromophenyl)morpholin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its effects on cellular pathways and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Benzyl-6-(4-bromophenyl)morpholin-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar residues. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-6-(thiophen-2-yl)-pyrimidin-2-amine: Similar in structure but contains a thiophene ring instead of a bromophenyl group.

    4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine: Contains an imidazo[4,5-b]pyridine core with a bromophenyl group.

Uniqueness

4-Benzyl-6-(4-bromophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and bromophenyl groups on the morpholine ring makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C17H16BrNO2

Molecular Weight

346.2 g/mol

IUPAC Name

4-benzyl-6-(4-bromophenyl)morpholin-3-one

InChI

InChI=1S/C17H16BrNO2/c18-15-8-6-14(7-9-15)16-11-19(17(20)12-21-16)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2

InChI Key

ICLQJPZRDXEYAM-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

After addition of chloroacetyl chloride (8.49 g, 75.2 mmol) in toluene (30 ml) to a ice-cooled solution of 2-benzylamino-1-(4-bromo-phenyl)-ethanol (intermediate 31, 21.85 g, 71.4 mmol) in toluene (300 ml), a solution of triethylamine (10.25 g, 101 mmol) in toluene (20 ml) was added to the mixture and stirred for one hour. Sodium methoxide (28% solution in methanol, 45.73 g, 237 mmol) in methanol (30 ml) was then added to the solution and stirred for 2 hours. Reaction was quenched by adding dilute hydrochloric acid to adjust the pH around 7.0, and partitioned between water and ethyl acetate. The organic layer was washed with dilute hydrochloric acid, water, saturated aqueous sodium bicarbonate, and brine and dried over sodium sulfate. Solvents were removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=1/1) to afford 4-benzyl-6-(4-bromo-phenyl)-morpholin-3-one (intermediate 32, 21.26 g, 86%) as a colorless oil.
Quantity
8.49 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
21.85 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
10.25 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Sodium methoxide
Quantity
45.73 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-benzylamino-1-(4-bromo-phenyl)-ethanol (18.95 g; 62 mmol) and Et3N (9.6 mL; 68 mmol) in CH2Cl2 (500 mL) was added dropwise a solution of chloroacetyl chloride (5.4 mL; 68 mmol) in CH2Cl2 (20 mL), at 0° C. After 1 hour at 0° C. the reaction mixture was quenched with 1M aqueous HCl (200 mL). The layers were separated and the organic layer washed with a 5% aqueous NaHCO3 solution, dried (Na2SO4) and concentrated in vacuo. The residue was dissolved in 2-propanol (200 mL) and KOH (4.2 g; 75 mmol) was added. The resulting mixture was stirred at RT for 3 hours and subsequently concentrated in vacuo. The crude product was partitioned between CH2Cl2 and 1M aqueous HCl. The layers were separated and the organic layer was washed with saturated aqueous NaHCO3 solution, dried (Na2SO4) and evaporated in vacuo to afford 4-benzyl-6-(4-bromo-phenyl)-morpholin-3-one (22.30 g) which was used as such in the next step.
Quantity
18.95 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step Two

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